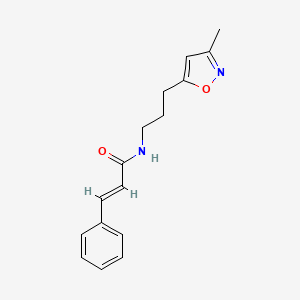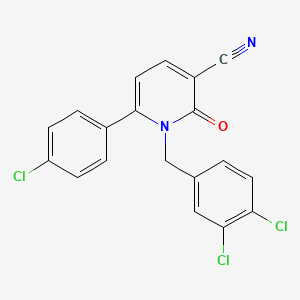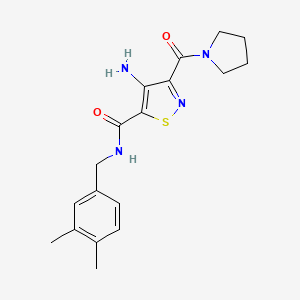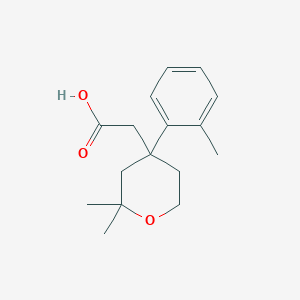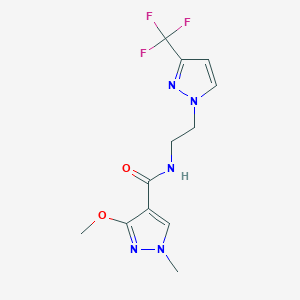
3-methoxy-1-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-1-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C12H14F3N5O2 and its molecular weight is 317.272. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research into compounds structurally related to 3-methoxy-1-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide focuses on their synthesis, characterization, and potential applications in various fields, including medicinal chemistry and agriculture. One study details the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the compound's relevance in cancer research (Hassan et al., 2014).
Herbicidal Activity
Another area of application is in the development of herbicides. A study on the synthesis and herbicidal activity of new pyrazole-4-carboxamide derivatives showed that specific substituents at the pyrazole ring can significantly enhance bleaching activity, indicating potential use in agricultural chemicals (Ohno et al., 2004).
Nematocidal Evaluation
Furthermore, pyrazole carboxamide derivatives have been explored for their nematocidal activity. A novel series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds were synthesized and evaluated against Meloidogyne incognita, showing promise as nematocides in agrochemical applications (Zhao et al., 2017).
Antifungal Activity
The antifungal activity of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides was tested against several phytopathogenic fungi, demonstrating moderate to excellent activities. This suggests their potential as new antifungal agents, with certain compounds exhibiting higher activity than commercial fungicides (Du et al., 2015).
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. Without knowledge of these targets, it’s challenging to predict the exact pathways and their downstream effects. Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that the compound could potentially influence multiple pathways .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the diverse biological activities of pyrazole derivatives, the compound could potentially exert a wide range of effects at the molecular and cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of the environment, which could influence its ionization state and, consequently, its interaction with targets. Similarly, high temperatures could potentially lead to the degradation of the compound, reducing its efficacy .
properties
IUPAC Name |
3-methoxy-1-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N5O2/c1-19-7-8(11(18-19)22-2)10(21)16-4-6-20-5-3-9(17-20)12(13,14)15/h3,5,7H,4,6H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNSOGKGBNQUSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2783498.png)
![2-((4-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2783500.png)
![ethyl 2-[2-[1-[2-[(3,4-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2783501.png)
![N-[6-(propanoylamino)-1,3-thiazolo[4,5-f]benzothiazol-2-yl]propanamide](/img/structure/B2783502.png)

